1H-Benzimidazole-1-methanamine, N-3-pyridinyl-
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Overview
Description
1H-Benzimidazole-1-methanamine, N-3-pyridinyl-: is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. This specific compound features a methanamine group attached to the benzimidazole ring and a pyridinyl group attached to the nitrogen atom of the methanamine group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-methanamine, N-3-pyridinyl- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Methanamine Group: The methanamine group can be introduced by reacting the benzimidazole with formaldehyde and ammonium chloride in a Mannich-type reaction.
Introduction of Pyridinyl Group: The final step involves the nucleophilic substitution reaction where the methanamine group is reacted with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-methanamine, N-3-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with hydrogen addition.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole-1-methanamine, N-3-pyridinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-methanamine, N-3-pyridinyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: The inhibition of these molecular targets can lead to the disruption of cellular processes such as signal transduction, cell division, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-1-methanamine, N,N-dimethyl-
- 1-(1H-Benzimidazol-2-yl)methanamine
- 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-
Uniqueness
1H-Benzimidazole-1-methanamine, N-3-pyridinyl- is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity, binding affinity, and therapeutic potential.
Properties
CAS No. |
155672-74-5 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(benzimidazol-1-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C13H12N4/c1-2-6-13-12(5-1)16-10-17(13)9-15-11-4-3-7-14-8-11/h1-8,10,15H,9H2 |
InChI Key |
FOJZRAIQQMNNFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CNC3=CN=CC=C3 |
Origin of Product |
United States |
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